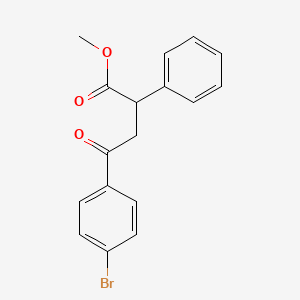
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1597657-37-8 . It has a molecular weight of 270.52 .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is 1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H . This indicates that the molecule consists of a benzene ring with two chlorine atoms, a cyanide group, and a sulfonyl chloride group attached to it.Applications De Recherche Scientifique
Synthesis Methods
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various biologically active compounds and materials. For example, its role in the convenient preparation of high-purity chlorinated and fluorinated aromatic compounds is crucial for developing active ingredients in agricultural and pharmaceutical applications. This synthesis approach highlights the importance of sulfonyl chloride in directing substitution reactions, demonstrating its utility in organic synthesis for producing specific isomers with high purity and yield (Moore, 2003).
Structural and Spectroscopic Analysis
The compound and its derivatives are extensively studied for their molecular structure, vibrational spectroscopic characteristics, and electronic properties. Detailed studies involving density functional theory (DFT) and spectroscopic methods (e.g., FTIR) provide insights into the molecular geometry, electronic transitions, and non-linear optical properties. Such studies are essential for understanding the chemical and physical properties of these compounds, contributing to the development of materials with specific electronic and optical characteristics (Nagarajan & Krishnakumar, 2018).
Catalysis and Material Science
Research on sulfonyl chloride derivatives also extends to their application in catalysis and the development of new materials. For instance, sulfonyl chlorides are used in the synthesis of solid acid catalysts through sulfonation processes. These catalysts exhibit high activity and stability, making them suitable for various esterification and acylation reactions. The synthesis and characterization of such catalysts contribute to the broader field of catalysis, offering efficient and sustainable alternatives for industrial chemical processes (Liu et al., 2010).
Medical Chemistry and Pharmacology
Sulfonyl chloride derivatives find applications in medical chemistry, particularly in the synthesis of compounds with potential therapeutic effects. For example, research has explored their use in creating inhibitors of certain enzymes involved in cancer progression. By synthesizing and testing bis-sulfonamides derived from sulfonyl chloride interactions with sulfonamides, researchers have identified compounds with significant inhibitory activity against tumor-associated enzymes. This line of research opens pathways to developing new cancer therapies, highlighting the medical relevance of sulfonyl chloride derivatives (Morsy et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2,6-dichloro-4-cyanobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOUBDVNRCJZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

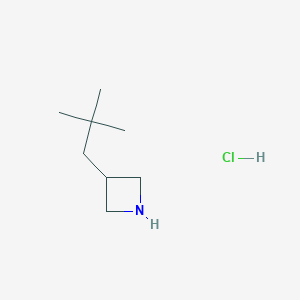


![N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2733765.png)

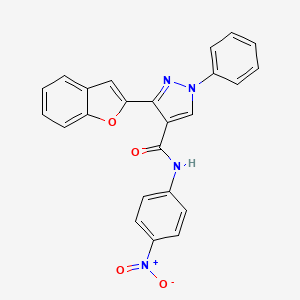
![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)
![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)
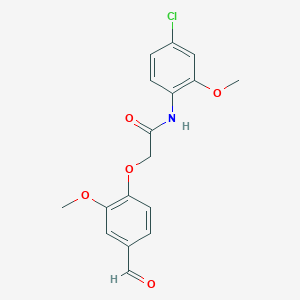


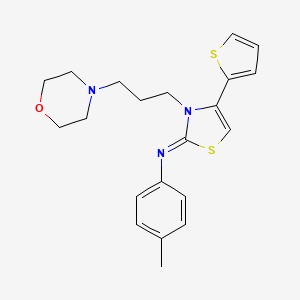
![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)
